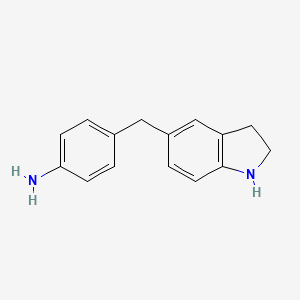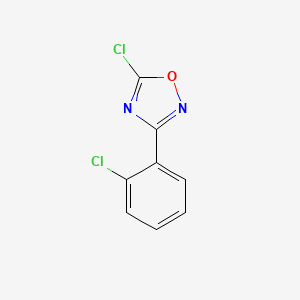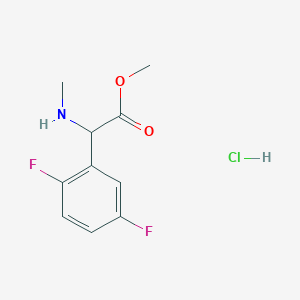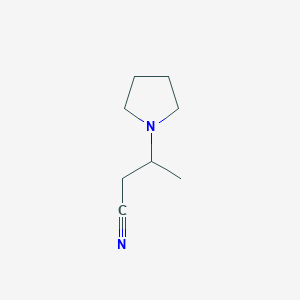
3-Pyrrolidin-1-ylbutanenitrile
Vue d'ensemble
Description
3-Pyrrolidin-1-ylbutanenitrile is an organic compound with the molecular formula C8H14N2 It is a nitrile derivative containing a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Applications De Recherche Scientifique
3-Pyrrolidin-1-ylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Orientations Futures
The pyrrolidine ring, a key feature of 3-Pyrrolidin-1-ylbutanenitrile, is a versatile scaffold for the development of novel biologically active compounds . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives, investigating the influence of steric factors on biological activity, and developing new synthetic strategies .
Mécanisme D'action
Target of Action
Pyrrolidine alkaloids are known to interact with a variety of targets in the body, including various enzymes, receptors, and ion channels
Mode of Action
The mode of action of pyrrolidine alkaloids can vary depending on the specific compound and target. They may act as agonists or antagonists, inhibitors or activators
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For example, some have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability
Result of Action
The molecular and cellular effects of pyrrolidine alkaloids can vary depending on the specific compound and its mode of action. Some pyrrolidine alkaloids have been shown to have cytotoxic effects against certain cancer cell lines
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidine alkaloids
Analyse Biochimique
Biochemical Properties
3-Pyrrolidin-1-ylbutanenitrile plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules often involves binding to specific active sites, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to interact with certain proteases, altering their activity and thereby influencing protein degradation pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types. It has been noted to impact the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division . Additionally, the compound can alter metabolic pathways, affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, molecular docking studies have shown that this compound can bind to the active site of certain kinases, inhibiting their activity and thereby affecting downstream signaling pathways . This binding interaction can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence pathways related to amino acid metabolism, lipid metabolism, and energy production . Its interaction with specific enzymes can lead to changes in metabolite levels, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its affinity for certain transporters, which can affect its accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to particular subcellular regions can enhance its interaction with target biomolecules, thereby modulating its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-1-ylbutanenitrile typically involves the reaction of pyrrolidine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 3-chlorobutanenitrile under basic conditions to form this compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production with controlled temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyrrolidin-1-ylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog without the nitrile group, used widely in organic synthesis and medicinal chemistry.
3-Pyrrolidin-1-ylpropanenitrile: A similar compound with a shorter carbon chain, also used in chemical synthesis and research.
4-Pyrrolidin-1-ylbutanenitrile: An isomer with the nitrile group at a different position, exhibiting different chemical and biological properties.
Uniqueness
3-Pyrrolidin-1-ylbutanenitrile is unique due to the presence of both the pyrrolidine ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of various compounds.
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXJNYGQWPZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


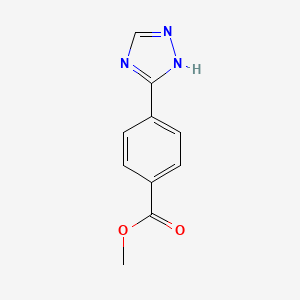
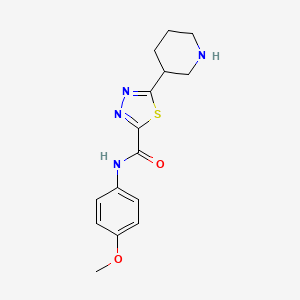
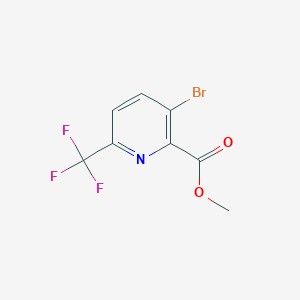
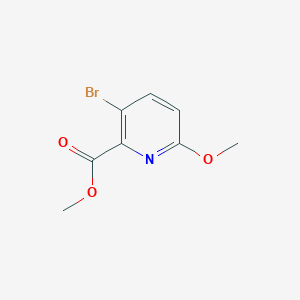
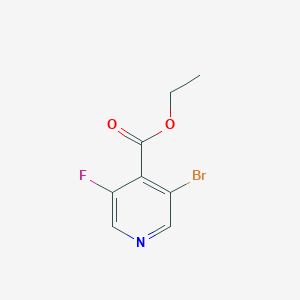
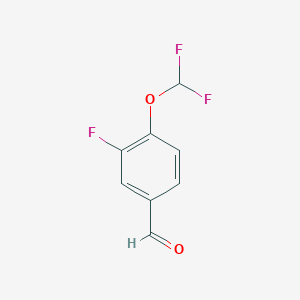
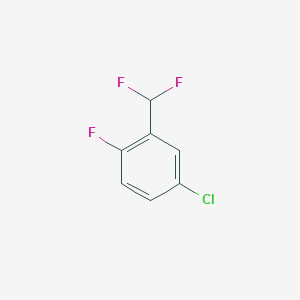
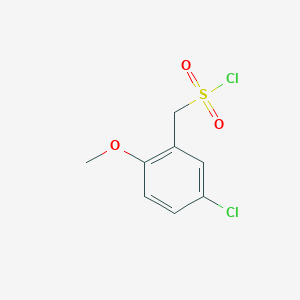
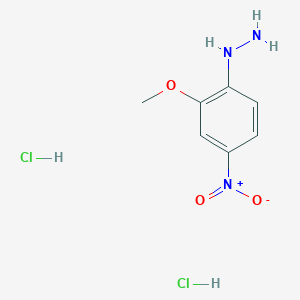
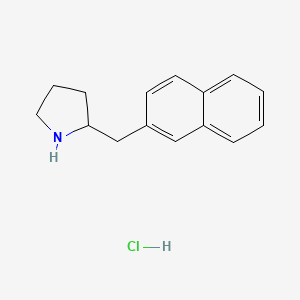
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)
